molecular formula C15H26O4 B14371570 Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol CAS No. 90292-58-3

Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol

Cat. No.: B14371570
CAS No.: 90292-58-3
M. Wt: 270.36 g/mol
InChI Key: GUKZNWBDWHIYSM-UHFFFAOYSA-N
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Description

Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[44]nonan-9-ol is a complex organic compound with a unique spirocyclic structure This compound is characterized by the presence of an acetic acid moiety and a spiro[44]nonane ring system, which includes a prop-1-en-2-yl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spiro[4.4]nonane ring system: This can be achieved through a Diels-Alder reaction between a suitable diene and dienophile, followed by cyclization.

    Introduction of the prop-1-en-2-yl group: This step may involve the use of a Grignard reagent or other organometallic reagents to introduce the desired alkyl group.

    Functionalization of the ring system:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes within the compound to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the compound, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol has several scientific research applications, including:

    Chemistry: The compound’s unique structure makes it a valuable intermediate in organic synthesis and a subject of study in structural chemistry.

    Biology: Its potential biological activity can be explored for developing new pharmaceuticals or bioactive compounds.

    Medicine: The compound may serve as a lead compound for drug discovery, particularly in targeting specific molecular pathways.

    Industry: Its chemical properties can be utilized in the development of new materials, such as polymers or specialty chemicals.

Mechanism of Action

The mechanism of action of acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor, receptor agonist, or antagonist, depending on its structure and functional groups. Detailed studies on its binding affinity and interaction with biological macromolecules can provide insights into its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethyl-9-(prop-1-en-2-yl)-1-oxaspiro[4.4]nonan-6-ol
  • 4a,8-Dimethyl-2-(prop-1-en-2-yl)-1,2,3,4,4a,5,6,7-octahydronaphthalene

Uniqueness

Acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol is unique due to its specific spirocyclic structure and the presence of both acetic acid and prop-1-en-2-yl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

90292-58-3

Molecular Formula

C15H26O4

Molecular Weight

270.36 g/mol

IUPAC Name

acetic acid;2,9-dimethyl-6-prop-1-en-2-yl-1-oxaspiro[4.4]nonan-9-ol

InChI

InChI=1S/C13H22O2.C2H4O2/c1-9(2)11-6-7-12(4,14)13(11)8-5-10(3)15-13;1-2(3)4/h10-11,14H,1,5-8H2,2-4H3;1H3,(H,3,4)

InChI Key

GUKZNWBDWHIYSM-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2(O1)C(CCC2(C)O)C(=C)C.CC(=O)O

Origin of Product

United States

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